4-Methylbenzenethiol

Overview

Description

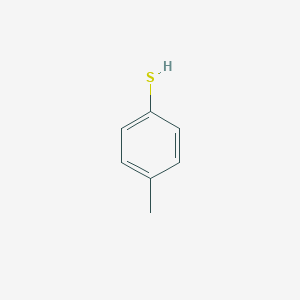

4-Methylbenzenethiol, also known as p-Toluenethiol, is an organosulfur compound with the molecular formula CH₃C₆H₄SH. It is characterized by a benzene ring substituted with a methyl group and a thiol group at the para position. This compound is known for its strong odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylbenzenethiol can be synthesized through several methods. One common method involves the reaction of toluene with sulfur and a catalyst to introduce the thiol group. Another method includes the reduction of 4-methylbenzenesulfonyl chloride with a reducing agent such as lithium aluminum hydride.

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of 4-methylbenzenesulfonyl chloride. This process involves the use of a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated temperatures and pressures.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form 4-methylbenzenesulfonic acid. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can be reduced to form 4-methylbenzyl alcohol using reducing agents like sodium borohydride.

Substitution: It can participate in nucleophilic substitution reactions where the thiol group is replaced by other functional groups. For example, reaction with alkyl halides can form thioethers.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, bases like sodium hydroxide.

Major Products Formed:

Oxidation: 4-Methylbenzenesulfonic acid.

Reduction: 4-Methylbenzyl alcohol.

Substitution: Thioethers and other substituted derivatives.

Scientific Research Applications

4-Methylbenzenethiol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.

Industry: this compound is used in the production of polymers, resins, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 4-Methylbenzenethiol involves its thiol group, which can form covalent bonds with other molecules. This reactivity is crucial in its role as a ligand in coordination chemistry and in its interactions with biological molecules. The thiol group can undergo oxidation-reduction reactions, making it a valuable tool in studying redox processes.

Comparison with Similar Compounds

Benzenethiol: Similar structure but lacks the methyl group.

4-Methylphenol: Similar structure but has a hydroxyl group instead of a thiol group.

4-Methylbenzenesulfonic acid: Oxidized form of 4-Methylbenzenethiol.

Uniqueness: this compound is unique due to the presence of both a methyl group and a thiol group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and specific interactions in coordination chemistry.

Biological Activity

4-Methylbenzenethiol, also known as p-toluenethiol or 4-MBT, is an aromatic thiol with a significant role in various biological activities. This compound has been the subject of numerous studies due to its potential applications in medicinal chemistry, materials science, and electrochemistry. This article provides an overview of the biological activity of 4-MBT, including its antimicrobial properties, interactions in self-assembled monolayers (SAMs), and implications in drug design.

This compound has the molecular formula C₇H₈S and a molecular weight of 140.20 g/mol. Its structure features a thiol (-SH) group attached to a methyl-substituted benzene ring, which influences its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4-MBT and its derivatives. A study involving Schiff base complexes derived from 4-methyl-1-benzenesulfonyl chloride demonstrated notable antibacterial and antifungal activities. The synthesized compounds exhibited effective inhibition against various pathogens, showcasing the therapeutic potential of 4-MBT derivatives in treating infectious diseases .

Table 1: Antimicrobial Activity of 4-MBT Derivatives

| Compound | Activity Type | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| 4-MBT-Sulfonamide | Antibacterial | Staphylococcus aureus | 32 µg/mL |

| 4-MBT-Azole Complex | Antifungal | Candida albicans | 16 µg/mL |

| Schiff Base Complex | Antibacterial | Escherichia coli | 8 µg/mL |

The behavior of 4-MBT in electrochemical environments has been extensively studied, particularly its formation of self-assembled monolayers on gold substrates (Au(111)). Research indicates that under varying electrochemical potentials, 4-MBT can undergo structural transformations, leading to different phases within the SAMs. These transformations are crucial for applications in sensors and electronic devices .

Table 2: Phases Observed in 4-MBT SAMs on Au(111)

| Phase | Description | Electrochemical Potential (V) |

|---|---|---|

| R-phase | Ordered domains | +0.3 |

| γ-phase | Aggregated molecular patches | +0.4 |

| α-phase | Disordered phase prior to ordering | < +0.3 |

Case Studies

- Antimicrobial Susceptibility Testing : A multi-laboratory study demonstrated that 4-MBT could be detected at concentrations as low as M with good reproducibility, suggesting its utility as a tool for antimicrobial susceptibility testing .

- Electrochemical Behavior : In situ scanning tunneling microscopy (STM) studies revealed that the SAMs of 4-MBT on Au(111) exhibit dynamic behavior under applied potentials, highlighting their potential for use in electrochemical sensors .

Research Findings

Recent findings indicate that modifications to the methyl group on the benzene ring can significantly alter the biological activity of derivatives of 4-MBT. For instance, substituting the methyl group with other functional groups has shown varying degrees of cytotoxicity against cancer cell lines, suggesting a pathway for developing new anticancer agents .

Q & A

Basic Research Questions

Q. What are the high-yield synthesis methods for 4-methylbenzenethiol in laboratory settings?

this compound can be synthesized via copper-catalyzed reactions using aryl iodides and sodium sulfide, achieving yields up to 97% under optimized conditions (e.g., 1,2-ethanedithiol as a catalyst) . Alternatively, a 3D-printed cellular reactor system demonstrated near-quantitative conversion (100%) in 30 minutes using ethyl acetate as the solvent and hydrogen peroxide as an oxidizer . Methodological Note : Purification typically involves liquid-liquid extraction (e.g., ethyl acetate/water), followed by column chromatography.

Q. What are the key physicochemical properties of this compound relevant to experimental design?

| Property | Value | Reference |

|---|---|---|

| Molecular formula | C₇H₈S | |

| Molecular weight | 124.20 g/mol | |

| Melting point | 43°C | |

| Boiling point | 199°C at 20 mmHg | |

| Solubility | Insoluble in H₂O; soluble in ethanol, chloroform |

Q. What safety protocols should researchers follow when handling this compound?

While specific toxicological data for this compound are limited, general thiol-handling precautions apply:

- Use fume hoods , nitrile gloves, and safety goggles.

- In case of skin contact: Wash with soap/water for ≥15 minutes and remove contaminated clothing .

- Avoid long-term storage due to potential degradation hazards .

Advanced Research Questions

Q. How does this compound modify the work function of electrodes in organic electronics?

this compound (MBT) forms self-assembled monolayers (SAMs) on gold electrodes, reducing their work function by ~0.5–1.0 eV, making it suitable for n-channel organic thin-film transistors (TFTs) . Methodological Insight : Work function tuning is measured via Kelvin probe force microscopy (KPFM) or ultraviolet photoelectron spectroscopy (UPS).

Q. What mechanistic pathways govern this compound’s role in photocatalytic sulfenylation reactions?

In iridium-photocatalyzed reactions, MBT participates in two competing pathways:

Nucleophilic attack : Deprotonated MBT reacts with an indole cation radical (rate constant Ksv = 0.1 M⁻¹L⁻¹) .

Radical coupling : MBT oxidizes to disulfide, generating thiyl radicals under UV light .

Key Evidence : Cross-experiments with phenyl disulfide confirmed dual pathways, with nucleophilic dominance (70–80% yield) .

Q. How is this compound utilized in synthesizing atomically precise gold nanoclusters?

MBT acts as a ligand in Au₃₆(SR)₂₄ nanoclusters, stabilizing the structure via Au–S bonds. Synthetic Protocol :

Reduce HAuCl₄ with NaBH₄ in the presence of MBT and tetraoctylammonium bromide.

Crystallize in toluene/acetonitrile via vapor diffusion .

Q. What spectroscopic insights does this compound provide in nanoscale opto-mechanical studies?

In photo-induced force microscopy (PiFM), MBT monolayers on templated substrates exhibit non-thermal damping signals (S/N ratio = 100), enabling molecular-level spectroscopic contrast .

Q. How should researchers address contradictions in redox potential data for this compound?

Discrepancies arise from solvent polarity and reference electrode differences:

- Reported redox potential : 1.49 V vs. SCE in acetonitrile .

- Resolution : Calibrate using internal standards (e.g., ferrocene/ferrocenium) and replicate conditions across studies.

Q. Data Contradiction Analysis

Example : reports competing pathways (nucleophilic vs. radical) in MBT-mediated sulfenylation. To resolve this:

Conduct Stern-Volmer quenching to quantify photocatalyst interaction (Ksv = 0.1 M⁻¹L⁻¹ for MBT vs. 4.2 M⁻¹L⁻¹ for melatonin) .

Use isotopic labeling (e.g., deuterated MBT) to track proton transfer kinetics.

Properties

IUPAC Name |

4-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8S/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHCBQAPPJAULW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048188 | |

| Record name | 4-Thiocresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid with an extremely offensive odor; [CHEMINFO] Crystalline solid with a stench; [Alfa Aesar MSDS] | |

| Record name | 4-Thiocresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3327 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

195 °C @ 760 mm Hg | |

| Record name | 4-THIOCRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

68 °C | |

| Record name | 4-Thiocresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3327 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insol in water; sol in alcohol, ether | |

| Record name | 4-THIOCRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.8 [mmHg], 0.807 mm Hg @ 25 °C | |

| Record name | 4-Thiocresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3327 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-THIOCRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Leaflets | |

CAS No. |

106-45-6 | |

| Record name | 4-Methylbenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiocresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Thiocresol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenethiol, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Thiocresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toluene-4-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-THIOCRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L2WW9XYZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-THIOCRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

43-44 °C | |

| Record name | 4-THIOCRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.